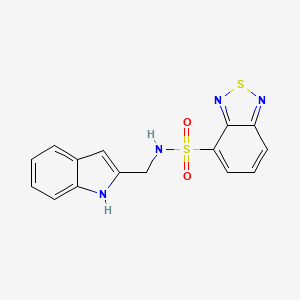![molecular formula C12H17N3O3 B7573052 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea](/img/structure/B7573052.png)
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea, also known as PNU-74654, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound belongs to the class of pyridinyl urea derivatives and has been reported to have anti-inflammatory and anti-tumor properties.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is not fully understood. However, it has been reported to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell death pathways. Inhibition of PARP activity has been reported to sensitize cancer cells to chemotherapy and radiation therapy. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of cancer.
Biochemical and Physiological Effects:
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported to have both biochemical and physiological effects. In a study conducted by Chen et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The study also reported that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea induced cell cycle arrest and apoptosis in breast cancer cells. In another study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines in LPS-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in lab experiments is its specificity towards PARP. This allows researchers to study the role of PARP in various cellular pathways. However, one of the limitations of using 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is its low solubility in water. This can make it difficult to prepare stock solutions for experiments.
Direcciones Futuras
There are several future directions for research on 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. One of the potential applications of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in combination with chemotherapy and radiation therapy. Another future direction is to study the role of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea in DNA repair pathways. This can help in understanding the mechanism of action of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea and its potential applications in the treatment of DNA damage-related diseases. Additionally, further studies are needed to determine the optimal dose and duration of treatment with 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea.
Métodos De Síntesis
The synthesis of 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been reported in various research articles. One of the commonly used methods involves the reaction of 3-amino-2-pyridinecarbonitrile with 4-(hydroxymethyl)oxane-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with urea in the presence of a base such as triethylamine to obtain 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea. The yield of the reaction is reported to be around 50-60%.
Aplicaciones Científicas De Investigación
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea has been extensively studied for its potential therapeutic applications. It has been reported to have anti-inflammatory and anti-tumor properties. In a study conducted by Zhang et al., 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea was found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that 1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
1-[4-(hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-9-12(4-7-18-8-5-12)15-11(17)14-10-3-1-2-6-13-10/h1-3,6,16H,4-5,7-9H2,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTJZQKNCKKXBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CO)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Hydroxymethyl)oxan-4-yl]-3-pyridin-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-N-[1-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]butanamide](/img/structure/B7572972.png)
![[4-(4-Ethoxypyrimidin-2-yl)piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7572978.png)
![7-[(2-fluorophenyl)methyl]-3-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B7572992.png)

![1-[1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]-3-(4-fluorophenyl)urea](/img/structure/B7573011.png)
![1-(2-methylphenyl)-N-[3-(sulfamoylamino)phenyl]cyclopropane-1-carboxamide](/img/structure/B7573018.png)
![[4-Fluoro-3-(trifluoromethyl)phenyl]-(1,4-thiazepan-4-yl)methanone](/img/structure/B7573029.png)
![Methyl 2-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-phenylacetate](/img/structure/B7573039.png)
![5-[1-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]ethyl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B7573044.png)
![2-(3-Chloro-4-fluorophenyl)-4-[(1-methylimidazol-2-yl)methyl]morpholine](/img/structure/B7573051.png)

![1-cyclopropyl-5-[(1-cyclopropyltetrazol-5-yl)methyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7573058.png)
![[4-(Piperidine-1-carbonyl)thiophen-2-yl]-piperidin-1-ylmethanone](/img/structure/B7573066.png)
![2-Ethyl-4-[(2-fluorophenyl)methylsulfonyl]morpholine](/img/structure/B7573067.png)